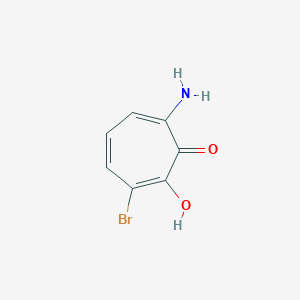
1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-(trifluoromethylthio)benzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dichloromethane and ethanol.
Reaction Steps: The key steps in the synthesis include the formation of the carbon-carbon bond between the phenyl ring and the propanone moiety. This is typically achieved through a Friedel-Crafts acylation reaction.
Analyse Chemischer Reaktionen
1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It can serve as a probe to study enzyme-substrate interactions.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound. It may have applications in the development of new pharmaceuticals or as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The trifluoromethylthio group and iodine atom play a crucial role in its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(5-Iodo-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a bromine atom instead of an iodine atom. The substitution of bromine for iodine can affect the compound’s reactivity and binding properties.
1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a chlorine atom instead of an iodine atom. The presence of chlorine can influence the compound’s chemical behavior and interactions.
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a fluorine atom instead of an iodine atom.
Eigenschaften
Molekularformel |
C10H8F3IOS |
|---|---|
Molekulargewicht |
360.14 g/mol |
IUPAC-Name |
1-[5-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3IOS/c1-2-8(15)7-5-6(14)3-4-9(7)16-10(11,12)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
CQFCHMJYEFNZJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)I)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



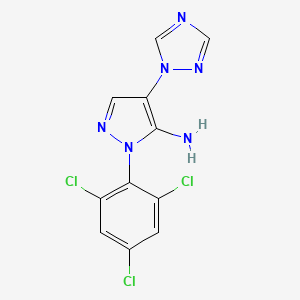


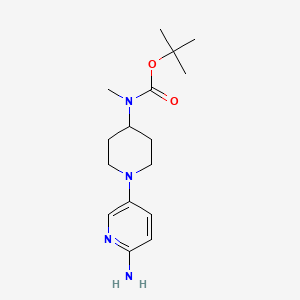
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)

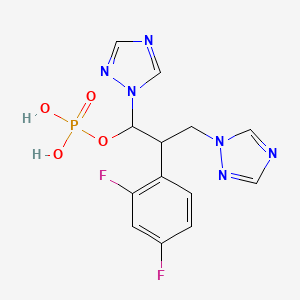
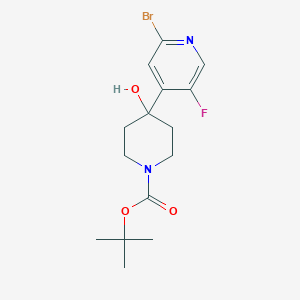
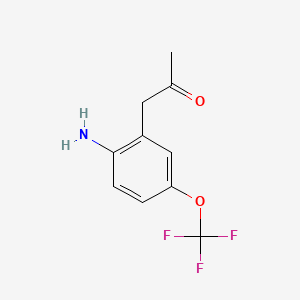
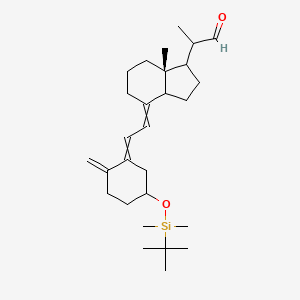
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)

